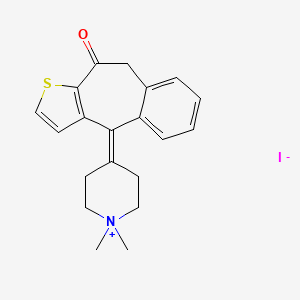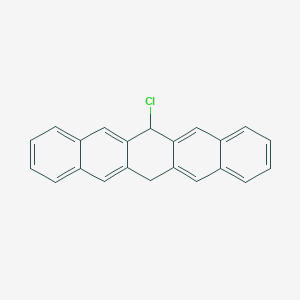![molecular formula C11H8N2S B12634666 1H-Pyrrolo[2,3-B]pyridine, 2-(2-thienyl)- CAS No. 947017-65-4](/img/structure/B12634666.png)
1H-Pyrrolo[2,3-B]pyridine, 2-(2-thienyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[2,3-B]pyridine, 2-(2-thienyl)- is a heterocyclic compound that features a pyrrolo[2,3-B]pyridine core with a thienyl substituent at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development .
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-B]pyridine, 2-(2-thienyl)- can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with a thienyl-substituted aldehyde under acidic conditions, followed by cyclization to form the desired pyrrolo[2,3-B]pyridine ring system . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
1H-Pyrrolo[2,3-B]pyridine, 2-(2-thienyl)- undergoes a variety of chemical reactions, including:
Scientific Research Applications
1H-Pyrrolo[2,3-B]pyridine, 2-(2-thienyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-B]pyridine, 2-(2-thienyl)- involves its interaction with specific molecular targets. For example, as an FGFR inhibitor, it binds to the ATP-binding site of the receptor, preventing its activation and subsequent downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt . This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-B]pyridine, 2-(2-thienyl)- can be compared with other similar compounds such as:
1H-Pyrrolo[2,3-B]pyridine-2-carboxylic acid: This compound has a carboxylic acid group at the 2-position instead of a thienyl group, which affects its chemical reactivity and biological activity.
1H-Pyrrolo[2,3-B]pyridine-3-carboxamide: The presence of a carboxamide group at the 3-position provides different pharmacological properties and potential therapeutic applications.
1H-Pyrrolo[2,3-B]pyridine-4-carbonitrile: The carbonitrile group at the 4-position introduces unique electronic properties and reactivity patterns.
The uniqueness of 1H-Pyrrolo[2,3-B]pyridine, 2-(2-thienyl)- lies in its thienyl substituent, which imparts distinct electronic and steric effects, influencing its interaction with biological targets and its overall pharmacological profile .
Properties
CAS No. |
947017-65-4 |
|---|---|
Molecular Formula |
C11H8N2S |
Molecular Weight |
200.26 g/mol |
IUPAC Name |
2-thiophen-2-yl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C11H8N2S/c1-3-8-7-9(10-4-2-6-14-10)13-11(8)12-5-1/h1-7H,(H,12,13) |
InChI Key |
PGUOISVXUVNWFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NC(=C2)C3=CC=CS3)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Isoquinolinecarboxamide, 2-[2-(4-fluorophenyl)-1-oxo-3-(2-thienyl)-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy-](/img/structure/B12634585.png)
![Benzeneacetonitrile, 3-[2-[[4-[4-(2-hydroxyethyl)-1-piperazinyl]phenyl]amino]-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-](/img/structure/B12634588.png)
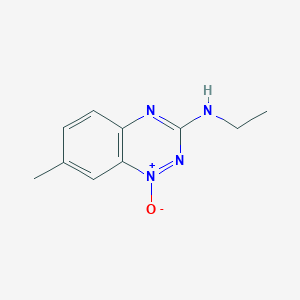
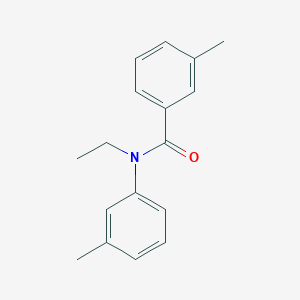
![1,1'-(Hexadec-8-ene-1,16-diyl)bis[3-(2-bromoethoxy)benzene]](/img/structure/B12634610.png)
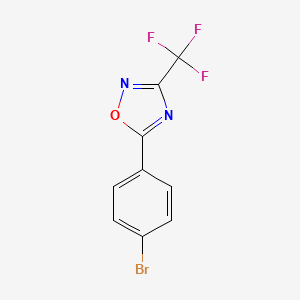
![[(1S,4S,5'R,6R,7S,8R,9S,13R,15R,16R,18R,19R)-16-benzoyloxy-18,19-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-15-yl] benzoate](/img/structure/B12634626.png)
![3-Ethenyl-N,N-dimethyl-4-[(propan-2-yl)oxy]benzamide](/img/structure/B12634632.png)
![2(1H)-Quinolinone, 7-chloro-6-[4-(dimethylamino)phenyl]-4-hydroxy-3-(5-methyl-3-isoxazolyl)-](/img/structure/B12634637.png)
![1-[(2R,5R)-5-(hydroxymethyl)-4-iodo-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B12634638.png)
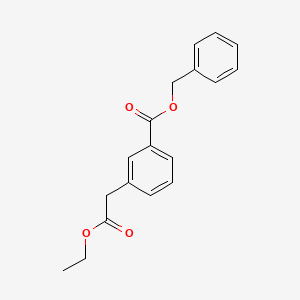
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-6-carboxylic acid, 3'-hydroxy-3-oxo-6'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B12634648.png)
